molecular formula C22H23N3O5S B2746151 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 954591-73-2

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2746151
CAS No.: 954591-73-2
M. Wt: 441.5
InChI Key: FHZIOZNZDCZSPC-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps:

    Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the Acetamide Group: The phthalimide is then reacted with bromoacetic acid or its derivatives to introduce the acetamide group.

    Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized separately, often starting from a benzylamine derivative through a Pictet-Spengler reaction.

    Coupling Reaction: The final step involves coupling the phthalimide-acetamide intermediate with the tetrahydroisoquinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or sulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted acetamides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The phthalimide moiety may act as a pharmacophore, binding to active sites of enzymes, while the tetrahydroisoquinoline derivative could modulate receptor activity. The sulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)phthalimide.

    Tetrahydroisoquinoline Derivatives: Compounds like 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide.

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-11-31(29,30)24-10-9-15-7-8-17(12-16(15)13-24)23-20(26)14-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-8,12H,2,9-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZIOZNZDCZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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